molecular formula C15H18O2 B8669271 Naphthalene, 1-(methoxymethoxy)-8-(1-methylethyl)- CAS No. 121190-02-1

Naphthalene, 1-(methoxymethoxy)-8-(1-methylethyl)-

Cat. No. B8669271
M. Wt: 230.30 g/mol
InChI Key: CZWSCDAXFMMDSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05298649

Procedure details

8.40 g of 8-isopropyl-1-naphthyl acetate was dissolved in 50 ml of methanol, to which 2.2 g of sodium methoxide was added at room temperature, followed by agitation for 10 minutes as it is. Water was added to the solution, which was rendered acidic by the use of 1N hydrochloric acid, followed by extraction with ethyl acetate. The resultant organic phase was washed with a saturated saline solution and dried with anhydrous magnesium sulfate, from which the solvent was distilled off. The resulting residue was dissolved in 30 ml of dimethylformamide without purification, to which 1.94 g of 60% sodium hydride was added at room temperature. After 10 minutes, it was cooled down to 0° C., to which 5.96 g of chloromethyl methyl ether was added, followed by agitation for 15 minutes as it is. Water was added to the solution which was extracted with ethyl acetate, and th resultant organic phase was washed with a saturated saline solution and dried with anhydrous magnesium sulfate, from which the solvent was distilled off. The resultant residue was purified by silica gel column chromatography (3% ethyl acetate/hexane) to obtain 8.13 g of the captioned compound as a light yellow oily substance.
Name
8-isopropyl-1-naphthyl acetate
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][C:13]=2[CH:15]([CH3:17])[CH3:16])[CH:8]=[CH:7][CH:6]=1)(=[O:3])C.[CH3:18][O-].[Na+].O.Cl>CO>[CH:15]([C:13]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:14]=1[C:5]([O:4][CH2:1][O:3][CH3:18])=[CH:6][CH:7]=[CH:8]2)([CH3:17])[CH3:16] |f:1.2|

Inputs

Step One
Name
8-isopropyl-1-naphthyl acetate
Quantity
8.4 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=CC2=CC=CC(=C12)C(C)C
Name
sodium methoxide
Quantity
2.2 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The resultant organic phase was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate, from which the solvent
DISTILLATION
Type
DISTILLATION
Details
was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in 30 ml of dimethylformamide without purification, to which 1.94 g of 60% sodium hydride
ADDITION
Type
ADDITION
Details
was added at room temperature
WAIT
Type
WAIT
Details
After 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
followed by agitation for 15 minutes as it
Duration
15 min
ADDITION
Type
ADDITION
Details
Water was added to the solution which
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
th resultant organic phase was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate, from which the solvent
DISTILLATION
Type
DISTILLATION
Details
was distilled off
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by silica gel column chromatography (3% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)C=1C=CC=C2C=CC=C(C12)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 8.13 g
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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